

Discovery and synthesis of the NW 1028 compound

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Compound of Interest		
Compound Name:	NW 1028	
Cat. No.:	B15140423	Get Quote

An in-depth search has revealed no compound designated "**NW 1028**" in the scientific literature. It is possible that this is a typographical error. However, research databases do contain information on similarly named compounds, notably MLN0128 (also referred to as MLN1028 in some contexts) and BLX-1028.

To provide a relevant and accurate technical guide, clarification on the intended compound is necessary. Below is a brief overview of the information available on these two alternative compounds.

MLN0128 (INK128)

MLN0128, also known as INK128, is a potent and selective inhibitor of the mTOR kinase. It targets both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.

Key Research Areas:

- Oncology: MLN0128 has been investigated for its anti-cancer properties, particularly in the context of hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL).[1]
- Mechanism of Action: Studies have shown that by inhibiting mTORC1, MLN0128 can induce
 a state of quiescence in cancer cells, making them less susceptible to the cytotoxic effects of
 certain chemotherapy drugs like methotrexate and 6-mercaptopurine.[1] This is attributed to
 cell cycle inhibition, which reduces the DNA damage caused by these antimetabolites.[1]



BLX-1028

BLX-1028 is a novel anti-adipogenic compound that has been investigated for its potential in treating obesity and related metabolic disorders.

Key Findings:

- Adipogenesis Inhibition: It has been shown to inhibit adipocyte differentiation in 3T3-L1 fibroblasts.[2]
- Anti-inflammatory Properties: BLX-1028 can inhibit iNOS (inducible nitric oxide synthase)
 expression in both adipocytes and macrophages.[2]
- In Vivo Efficacy: In animal models of obesity (both diet-induced and genetic), oral administration of BLX-1028 resulted in reduced body weight gain and improved glucose tolerance.[2]

To proceed with the creation of a detailed technical guide, please clarify which compound is of interest. The subsequent report will include a comprehensive overview of its discovery, synthesis, experimental protocols, and relevant biological pathways, adhering to the specified formatting requirements.

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References

- 1. mTORC1 Inhibition Induces Resistance to Methotrexate and 6-Mercaptopurine in Ph+ and Ph-like B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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